Glycine labeled with carbon-13 and nitrogen-15, specifically denoted as Glycine (13C2,15N), is a stable isotope-labeled form of the amino acid glycine. This compound is significant in various scientific fields, particularly in metabolic studies and tracer experiments. Glycine is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several biomolecules.
The synthesis of Glycine (13C2,15N) typically involves the incorporation of stable isotopes into the glycine molecule through chemical reactions that utilize isotopically enriched precursors. Common methods include:
The synthesis often requires precise control over reaction conditions to ensure high yields and purity levels. For instance, the use of isotopically enriched starting materials can significantly affect the outcome of the synthesis .
The molecular structure of Glycine (13C2,15N) retains the same basic configuration as regular glycine but includes specific isotopic substitutions:
The structural formula can be represented as follows:
In this representation, the carbon atoms are specifically labeled to indicate their isotopic nature .
Glycine (13C2,15N) participates in various chemical reactions similar to its non-labeled counterpart. Key reactions include:
The use of stable isotope-labeled glycine allows researchers to track these reactions in metabolic studies effectively. The incorporation of carbon-13 and nitrogen-15 into metabolic pathways provides insights into amino acid metabolism and protein synthesis dynamics .
The mechanism of action for Glycine (13C2,15N) primarily revolves around its role as an amino acid in biological systems. It participates in:
Studies utilizing Glycine (13C2,15N) have shown its effectiveness in quantifying glycine turnover rates and assessing metabolic fluxes in vivo .
Relevant data indicates that the purity level for commercial preparations is usually above 95%, ensuring reliability for experimental applications .
Glycine (13C2,15N) has diverse scientific applications:
The design of infusion protocols for dual-labeled glycine (¹³C₂,¹⁵N) hinges on optimizing spatial and temporal resolution while minimizing biological perturbations. Key principles include:
Table 1: Isotopologue Properties for Glycine Tracers
Isotopologue | Atomic Label | Mass Shift (Da) | Role in MIST Protocol |
---|---|---|---|
[2-¹³C,¹⁵N]-glycine | ¹³C¹, ¹⁵N | +3 | Longest incubation (120 min) |
[1,2-¹³C₂]-glycine | ¹³C² | +2 | Intermediate incubation (80 min) |
[1,2-¹³C₂,¹⁵N]-glycine | ¹³C², ¹⁵N | +3* | Shortest incubation (60 min) |
Note: *Resolvable from [2-¹³C,¹⁵N]-glycine using high-resolution mass spectrometry (HR-MS) [3].
Critical design constraints include:
The Multiple-Infusion Start Time (MIST) protocol leverages sequential isotopologue delivery to generate time-resolved kinetic data from a single experiment:- Workflow:1. Timed Infusions: Inject isotopologues at t = 0 min ([2-¹³C,¹⁵N]-glycine), t = 40 min ([1,2-¹³C₂]-glycine), and t = 60 min ([1,2-¹³C₂,¹⁵N]-glycine).2. Tissue Harvest: Terminate experiment at t = 120 min with rapid freezing.3. Mass Spectrometry Imaging (MSI): Map spatial distributions of glutathione (GSH) isotopologues (e.g., m/z 308.0769 for ¹³C¹⁵N-GSH) at 150 µm resolution [3].- Kinetic Resolution: Each isotopologue reports on glutathione synthesis over unique incubation periods (120, 80, and 60 min), enabling calculation of voxel-specific flux rates.
Table 2: Glutathione Isotopologues Detected via fMSI
GSH Isotopologue | Precursor Glycine | Incubation Time (min) | Relative Abundance in Tumor Periphery |
---|---|---|---|
¹GSH | [2-¹³C,¹⁵N]-glycine | 120 | 42.8 ± 3.2% |
²GSH | [1,2-¹³C₂]-glycine | 80 | 28.1 ± 2.1% |
³GSH | [1,2-¹³C₂,¹⁵N]-glycine | 60 | 15.7 ± 1.9% |
Data from 4T1 mammary tumor model; peripheral regions show 3× higher enrichment than necrotic cores [3].
Key findings using this approach:
Quantifying metabolic fluxes from multi-isotopologue data requires advanced computational frameworks:
d[³GSH]/dt = k_synth × [gly*] - k_deg × [³GSH]
Where k_synth = synthesis rate constant, gly* = labeled glycine concentration [3].2. Flux Balance Analysis (FBA): Constrain models with labeling patterns to resolve bidirectional fluxes in folate cycles [5].- Scrambling Correction: Algorithms simulate overlapping isotope patterns (e.g., [M+1] to [M+3] for GSH) and fit linear combinations to experimental data using tools like isotopicdist [8].
Table 3: Computational Parameters for Glycine-(¹³C₂,¹⁵N) Flux Modeling
Parameter | Symbol | Value | Source |
---|---|---|---|
Glycine pool size | [Gly] | 0.5–1.2 µmol/g tissue | Tumor MSI data [3] |
GSH synthesis rate | k_synth | 0.8–4.3 nmol/min/g | Kinetic fitting [3] |
¹⁵N metabolic scrambling | f_scramble | 14–30% in KGS strategy | HEK293 proteomics [8] |
TCA cycle contribution | F_TCA | <2% (glycine carbon) | Whole-body fluxomics [9] |
Critical insights from modeling:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: